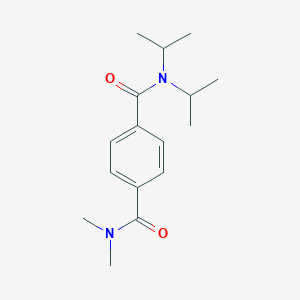![molecular formula C18H15NO5 B5782046 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It has been widely used in scientific research as a fluorescent probe for the detection of metal ions and as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one as a fluorescent probe involves the chelation of metal ions by the nitrobenzyl group. This results in a change in the fluorescence properties of the compound, which can be detected and measured.
As an anticancer agent, the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to cell death.
Biochemical and Physiological Effects
Studies have shown that 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent.
In addition, the compound has been found to have antioxidant properties and to protect against oxidative stress-induced cell damage. It has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in lab experiments is its high selectivity and sensitivity towards metal ions, making it a useful tool for environmental monitoring and biomedical research.
However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, further studies are needed to determine the optimal dosage and administration route for the compound as an anticancer agent.
Orientations Futures
There are several future directions for the use of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in scientific research. One direction is the development of new fluorescent probes based on the structure of the compound for the detection of other metal ions.
Another direction is the further exploration of the anticancer potential of the compound, including the development of new formulations and administration routes for improved efficacy and reduced toxicity.
Finally, the compound's antioxidant and anti-inflammatory properties make it a promising candidate for the development of new therapies for a variety of diseases, including neurodegenerative disorders and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of 4,7-dimethylcoumarin with 4-nitrobenzyl bromide in the presence of potassium carbonate in dimethylformamide. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound exhibits high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical research.
In addition, 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has shown potential as an anticancer agent. Studies have shown that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the proliferation of cancer cells and to have synergistic effects when used in combination with other anticancer drugs.
Propriétés
IUPAC Name |
4,7-dimethyl-5-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-7-15(18-12(2)9-17(20)24-16(18)8-11)23-10-13-3-5-14(6-4-13)19(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYSQSFXCHAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

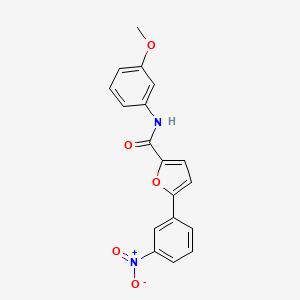
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
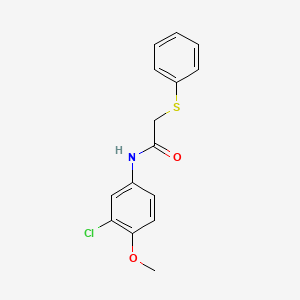
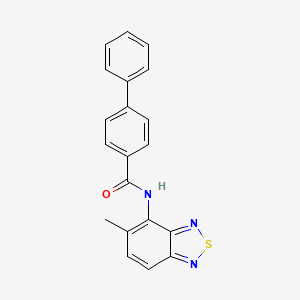
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
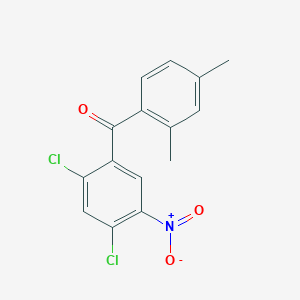
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
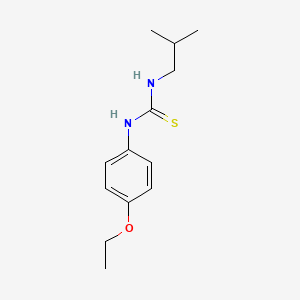
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
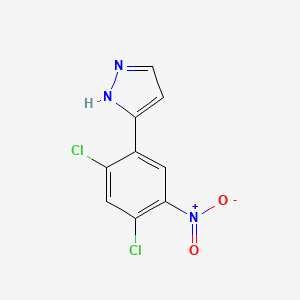
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
